molecular formula C15H20N4O6 B1416045 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid CAS No. 1787396-14-8

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid

Cat. No. B1416045
M. Wt: 352.34 g/mol
InChI Key: HIYCKKNLLDLWPP-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid, also known by its chemical formula C<sub>14</sub>H<sub>18</sub>N<sub>4</sub>O<sub>6</sub>, is a synthetic compound with diverse applications. It belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of this compound involves several steps. Starting from commercially available precursors, the key reactions include esterification , nitration , and cyclization . The tert-butyl group (2-methylpropan-2-yl) is introduced to protect the amine functionality during the synthetic process. Detailed synthetic routes can be found in relevant literature1.



Molecular Structure Analysis

The molecular structure of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid consists of a piperazine ring with a nitropyridine substituent at one position and a carboxylic acid group at another. The tert-butyl ester group provides steric hindrance, influencing its reactivity and solubility. The 3D conformation of the molecule plays a crucial role in its interactions with biological targets.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis , ester cleavage , and acid-base reactions . Its reactivity depends on the functional groups present. For instance, the carboxylic acid group can undergo ester hydrolysis under basic conditions, leading to the formation of the corresponding carboxylic acid.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature range, which can be determined experimentally.

  • Solubility : Its solubility in various solvents impacts its formulation and bioavailability.

  • Stability : Stability studies are essential to assess its shelf life and storage conditions.

  • Spectroscopic Properties : Techniques like NMR , IR , and UV-Vis provide insights into its structure.


Safety And Hazards

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid should be handled with care due to its potential toxicity. Safety precautions include proper lab attire, ventilation, and adherence to handling guidelines. Consult Material Safety Data Sheets (MSDS) for detailed safety information.


Future Directions

Research on this compound continues, exploring its therapeutic potential, drug delivery systems, and targeted applications. Further studies are needed to elucidate its biological activity, pharmacokinetics, and potential clinical use.


properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)18-8-7-17(9-11(18)13(20)21)12-10(19(23)24)5-4-6-16-12/h4-6,11H,7-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYCKKNLLDLWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145706113

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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